4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one
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Overview
Description
4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methyl-7-hydroxy-3-phenylchromen-2-one with 2-methylprop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: The compound is used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
- 2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Uniqueness
4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one stands out due to its specific structural features, which confer unique chemical reactivity and biological activity Its combination of a chromen-2-one core with a phenyl group and a 2-methylprop-2-enoxy substituent makes it distinct from other similar compounds
Properties
IUPAC Name |
4-methyl-7-(2-methylprop-2-enoxy)-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(2)12-22-16-9-10-17-14(3)19(15-7-5-4-6-8-15)20(21)23-18(17)11-16/h4-11H,1,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVHWZSUKZFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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